molecular formula C9H20ClNO2 B3043399 (5-Methoxy-5-oxopentyl)trimethylazanium chloride CAS No. 85806-09-3

(5-Methoxy-5-oxopentyl)trimethylazanium chloride

Cat. No. B3043399
CAS RN: 85806-09-3
M. Wt: 209.71 g/mol
InChI Key: MRWJMLKZQXCKNE-UHFFFAOYSA-M
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Description

“(5-Methoxy-5-oxopentyl)trimethylazanium” belongs to the class of organic compounds known as fatty acid methyl esters . It is a psychedelic and hallucinogenic drug, used by some as an entheogen . It has structural and pharmacodynamic properties similar to the drugs 5-MeO-DiPT, DiPT, and MiPT .


Molecular Structure Analysis

The full name of the chemical is 5-methoxy-N-methyl-N-isopropyltryptamine . The molecular structure of this compound is similar to that of 5-MeO-DMT .

Scientific Research Applications

Pharmacological and Toxicological Studies

Studies on compounds similar to (5-Methoxy-5-oxopentyl)trimethylazanium chloride, such as 5-MeO-DALT, focus on understanding their psychoactive properties, with research delving into their pharmacological, physiological, psychopharmacological, and toxicological characteristics. Corkery et al. (2012) reviewed the limited scientific literature on 5-MeO-DALT, highlighting the need for further documentation and research to establish a scientific evidence base for such drugs (Corkery et al., 2012).

Industrial and Environmental Applications

The modification of chemical structures similar to this compound for industrial applications has been explored, particularly in the context of biopolymer modification for specific properties. Petzold-Welcke et al. (2014) discussed the chemical modification of xylan, a process relevant to the synthesis of biopolymer ethers and esters, which could have implications for the use of this compound in similar contexts (Petzold-Welcke et al., 2014).

Material Science and Engineering

In material science, the study of compounds like this compound contributes to understanding their role in the fabrication of novel materials and composites. Campos et al. (2013) provided an overview of designing and preparing novel polymeric microparticles from both natural and synthetic polymers, an area where compounds with similar chemical structures may find applications (Campos et al., 2013).

Mechanism of Action

The mechanism that produces the hallucinogenic and entheogenic effects of 5-MeO-MiPT is thought to result primarily from 5-HT2A receptor agonism . It also shows fairly strong binding affinity to the SERT and NET, thereby acting as a moderately potent serotonin-norepinephrine reuptake inhibitor .

Safety and Hazards

The safety and tolerability of a single-dose and multiple-doses of 5-MeO-DMT administered by intramuscular (IM) injections in healthy subjects have been studied . Consumption of 5-MeO-MiPT can affect the ability to perform activities and pose a risk to human health status .

Future Directions

There is interest in the development of 5-MeO-DMT formulations for a range of medical indications, most notably depression . Commercial development will therefore be the most important resource for bringing 5-MeO-DMT to the clinic .

properties

IUPAC Name

(5-methoxy-5-oxopentyl)-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-10(2,3)8-6-5-7-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWJMLKZQXCKNE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCC(=O)OC.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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